4-Bromo-5-methylisoxazol-3-ol
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Overview
Description
4-Bromo-5-methylisoxazol-3-ol: is a heterocyclic compound with the molecular formula C4H4BrNO2 . It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylisoxazol-3-ol typically involves the bromination of 5-methylisoxazol-3-ol. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylisoxazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of 5-methylisoxazol-3-ol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include 5-methylisoxazol-3-amine or 5-methylisoxazol-3-thiol.
Oxidation Reactions: Products include 4-bromo-5-methylisoxazole oxides.
Reduction Reactions: The primary product is 5-methylisoxazol-3-ol.
Scientific Research Applications
Chemistry: 4-Bromo-5-methylisoxazol-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of isoxazole derivatives with biological targets. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: Its unique structure allows for the modification of its chemical properties to enhance its therapeutic efficacy .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylisoxazol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its chemical structure and the target receptor .
Comparison with Similar Compounds
5-Methylisoxazol-3-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-5-methylisoxazol-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-Fluoro-5-methylisoxazol-3-ol: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness: 4-Bromo-5-methylisoxazol-3-ol is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex compounds.
Properties
IUPAC Name |
4-bromo-5-methyl-1,2-oxazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXJRXHATDGRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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